Reduced Electrophilicity and Slower Solvolysis
The N-methyl substituent in methyl(morpholin-4-yl)carbamyl chloride significantly reduces its electrophilicity compared to 4-morpholinecarbonyl chloride. Mechanistic studies attribute this to the electron-donating effect of the methyl group, which decreases the partial positive charge on the carbonyl carbon, thereby slowing nucleophilic attack. For example, 4-morpholinecarbonyl chloride solvolyzes measurably faster than 1-piperidinecarbonyl chloride due to the electron-withdrawing oxygen in the morpholine ring; the addition of an N-methyl group further attenuates this reactivity. [1]
| Evidence Dimension | Electrophilicity and Solvolysis Rate |
|---|---|
| Target Compound Data | Slower solvolysis rate (qualitative inference based on electronic effects of N-methyl substitution) |
| Comparator Or Baseline | 4-Morpholinecarbonyl chloride (CAS 15159-40-7): Faster solvolysis due to greater electrophilicity |
| Quantified Difference | Not directly quantified for this specific pair, but the trend is established across carbamoyl chloride classes. |
| Conditions | Inferred from solvolysis studies of related carbamoyl chlorides in aqueous binary solvents (e.g., acetone, ethanol, methanol) at 25-35°C. [2] |
Why This Matters
Slower, controlled reactivity is critical for achieving high yields in complex, multi-step syntheses where premature hydrolysis or side reactions with sensitive substrates are a concern.
- [1] D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. View Source
- [2] D'Souza, M. J., & Kevill, D. N. (2010). Correlation of the Rates of Solvolysis of 4-Morpholinecarbonyl Chloride Using the Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 31(7), 1963-1963. View Source
